

Technical Support Center: Optimizing Oral Bioavailability of CC-115

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cc-115

Cat. No.: B560069

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are seeking to optimize the oral bioavailability of the dual mTOR/DNA-PK inhibitor, **CC-115**, *in vivo*.

Troubleshooting Guide: Addressing Suboptimal Oral Exposure of CC-115

While preclinical studies have shown generally good oral bioavailability of **CC-115** in animal models, researchers may encounter variability or suboptimal exposure in their specific experimental settings. This guide offers potential reasons and solutions in a question-and-answer format.

Question 1: We are observing low or inconsistent plasma concentrations of **CC-115** after oral administration. What are the potential causes?

Answer:

Several factors related to the physicochemical properties of **CC-115** and the experimental conditions can contribute to variable or low oral exposure. **CC-115** is known to be insoluble in water, which is a primary determinant of its oral absorption. Based on its poor aqueous solubility, **CC-115** is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning its absorption is limited by its dissolution rate or both its dissolution and permeability.

Key factors that could be affecting your results include:

- Poor Dissolution in the Gastrointestinal (GI) Tract: The crystalline form of **CC-115** may not dissolve sufficiently in the GI fluids to be absorbed effectively.
- Inadequate Formulation: A simple suspension of **CC-115** in an aqueous vehicle may not provide adequate absorption.
- "Food Effect": The presence or absence of food in the GI tract can significantly alter the absorption of some drugs. A clinical study on **CC-115** indicated that the total exposure was similar under fasting and fed conditions, suggesting a minimal food effect in humans. However, this may differ in animal models.
- Intersubject Variability: Physiological differences between individual animals can lead to variations in drug absorption.

Question 2: What formulation strategies can we employ to improve the dissolution and absorption of **CC-115**?

Answer:

For a poorly water-soluble compound like **CC-115**, enhancing its dissolution rate is key to improving oral bioavailability. Here are several formulation strategies, ranging from simple to more advanced techniques:

- Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.
- Amorphous Solid Dispersions (ASDs): This is a highly effective technique for improving the solubility and dissolution of poorly soluble drugs. By dispersing **CC-115** in a polymer matrix in an amorphous (non-crystalline) state, its apparent solubility can be significantly increased.
- Lipid-Based Formulations: Formulating **CC-115** in lipids, oils, or surfactants can enhance its solubilization in the GI tract and facilitate its absorption. Self-emulsifying drug delivery systems (SEDDS) are a sophisticated example of this approach.

- Use of Solubilizing Excipients: Incorporating excipients such as cyclodextrins, surfactants (e.g., Tween 80, sodium lauryl sulfate), and pH modifiers into your formulation can improve the solubility of **CC-115**.

The choice of strategy will depend on the resources and expertise available in your lab. For many preclinical research settings, preparing an amorphous solid dispersion is a feasible and effective option.

Experimental Protocols

Protocol 1: Preparation of a **CC-115** Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol provides a general method for preparing an ASD of **CC-115**. The specific polymer and drug-to-polymer ratio may need to be optimized for your specific application.

Materials:

- **CC-115**
- Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
- Volatile organic solvent (e.g., dichloromethane, methanol, or a mixture)
- Rotary evaporator or vacuum oven
- Mortar and pestle
- Sieve (e.g., 100 mesh)

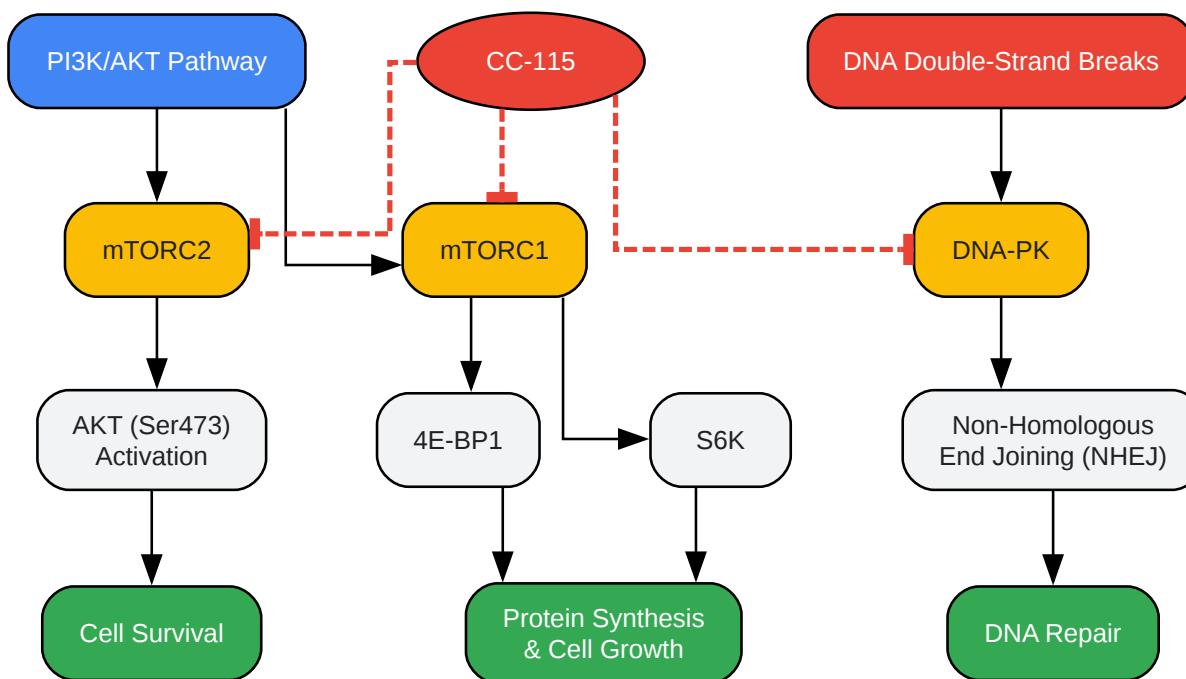
Procedure:

- Dissolution: Accurately weigh **CC-115** and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components completely in a minimal amount of the chosen organic solvent in a round-bottom flask.
- Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue evaporation until a thin,

dry film is formed on the inside of the flask.

- Final Drying: Transfer the flask to a vacuum oven and dry overnight at a slightly elevated temperature (e.g., 40-50°C) to remove any residual solvent.
- Milling and Sieving: Carefully scrape the dried film from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
- Characterization (Optional but Recommended): Confirm the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
- Formulation for Dosing: The resulting ASD powder can be suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in water) for oral gavage.

Quantitative Data Summary

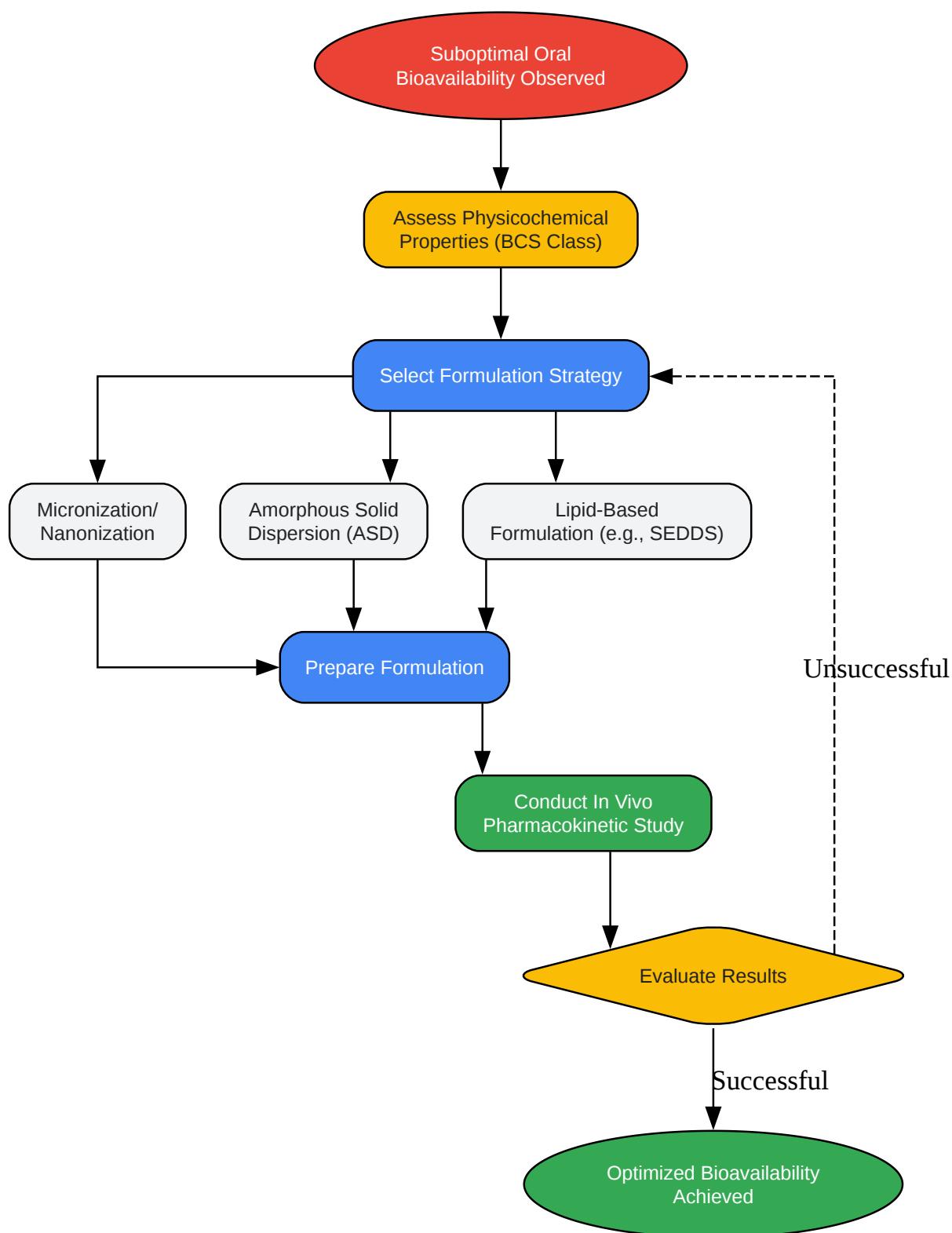

The following table summarizes the reported oral bioavailability of **CC-115** in various preclinical species. This data suggests that while **CC-115** is poorly soluble in water, it has good permeability, characteristic of a BCS Class II compound.

Species	Oral Bioavailability (%)	Reference
Mouse	53	[1] [2]
Rat	76	[1] [2]
Dog	~100	[1] [2]

Visualizations

CC-115 Signaling Pathway

CC-115 is a dual inhibitor of the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK). These two kinases are critical nodes in signaling pathways that regulate cell growth, proliferation, survival, and DNA damage repair.



[Click to download full resolution via product page](#)

Caption: **CC-115** inhibits both mTOR (mTORC1 and mTORC2) and DNA-PK signaling pathways.

Experimental Workflow for Improving Oral Bioavailability

This workflow outlines the logical steps for troubleshooting and improving the *in vivo* oral bioavailability of **CC-115**.

[Click to download full resolution via product page](#)

Caption: A systematic workflow for addressing poor oral bioavailability of **CC-115**.

Frequently Asked Questions (FAQs)

Q1: Some literature reports good oral bioavailability for **CC-115** in animals, yet we are having trouble. Why might this be?

A: This is an important point. The term "good" bioavailability is relative. While **CC-115** shows high percentage of absorption in preclinical species compared to intravenous administration, its very low aqueous solubility means that its absorption is highly dependent on the formulation and the physiological conditions of the GI tract. The successful studies likely used an optimized formulation. If you are using a simple aqueous suspension of the crystalline drug, you may not be seeing the same results. Our troubleshooting guide provides formulation strategies to overcome this.

Q2: What is the Biopharmaceutics Classification System (BCS) class of **CC-115** and why is it important?

A: While there is no officially published BCS classification for **CC-115**, its known insolubility in water and high oral bioavailability in animal models strongly suggest it is a BCS Class II compound (low solubility, high permeability). This classification is important because it tells us that the primary barrier to absorption is the drug's dissolution rate in the GI tract. Therefore, formulation strategies should focus on enhancing its solubility and dissolution.

Q3: Can we simply increase the dose of **CC-115** to get higher plasma concentrations?

A: For a BCS Class II compound like **CC-115**, simply increasing the dose of a poorly dissolving formulation may not lead to a proportional increase in plasma concentration. The absorption can become saturated once the GI fluid is saturated with the dissolved drug. This can lead to wasted compound and may increase the risk of local GI toxicity. A more effective approach is to improve the formulation to increase the amount of drug that goes into solution.

Q4: How does food impact the absorption of **CC-115**?

A: A phase I clinical study in humans reported that the total exposure (AUC) of **CC-115** was similar in fed and fasted states. This suggests that food does not have a significant impact on the extent of **CC-115** absorption in humans. However, the rate of absorption can sometimes be affected by food. For preclinical studies, it is good practice to be consistent with the feeding state of the animals (either always fasted or always fed) to minimize variability in your results.

Q5: Are there any safety concerns with the excipients used to improve solubility?

A: Most excipients used in standard formulation development are generally regarded as safe (GRAS). However, it is important to use them at appropriate concentrations. When selecting excipients, especially for in vivo studies, it is crucial to consult safety and toxicology data for each component. For early-stage research, using well-established polymers like PVP or HPMC is a common and safe practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Oral Bioavailability of CC-115]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b560069#how-to-address-poor-oral-bioavailability-of-cc-115-in-vivo>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com